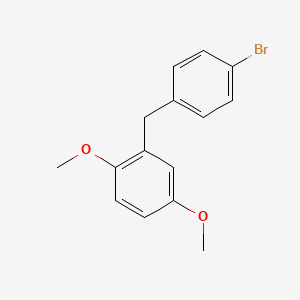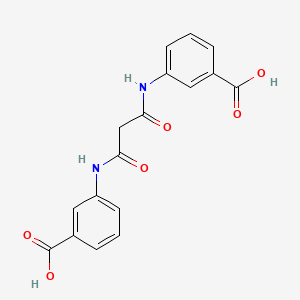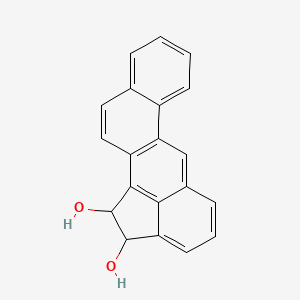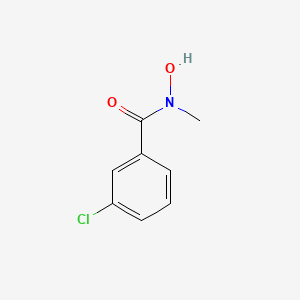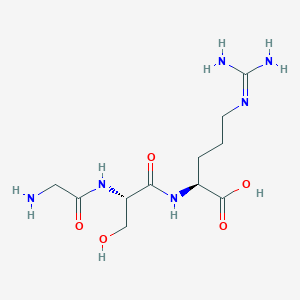![molecular formula C10H6N2O3SSe B14411265 5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one CAS No. 86978-92-9](/img/structure/B14411265.png)
5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one: is a heterocyclic compound that contains selenium and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both selenium and sulfur atoms in the molecule imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one typically involves the condensation of 3-nitrobenzaldehyde with a selenazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology:
In biological research, the compound can be used as a probe to study the interactions of selenium-containing molecules with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine:
The compound’s potential medicinal applications include its use as an antimicrobial or anticancer agent. The presence of selenium and sulfur atoms in the molecule can enhance its biological activity and selectivity.
Industry:
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
作用机制
The mechanism of action of 5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one involves its interaction with specific molecular targets within biological systems. The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of covalent bonds and inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, contributing to its biological effects .
相似化合物的比较
- 5-[(3-Isopropoxyphenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one
- 5-[(3-Methoxyphenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one
Comparison:
Compared to similar compounds, 5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for specific applications in medicinal chemistry and materials science .
属性
CAS 编号 |
86978-92-9 |
|---|---|
分子式 |
C10H6N2O3SSe |
分子量 |
313.20 g/mol |
IUPAC 名称 |
5-[(3-nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one |
InChI |
InChI=1S/C10H6N2O3SSe/c13-10-11-9(16)8(17-10)5-6-2-1-3-7(4-6)12(14)15/h1-5H,(H,11,13,16) |
InChI 键 |
GRSFXWVVRUUJLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=S)NC(=O)[Se]2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


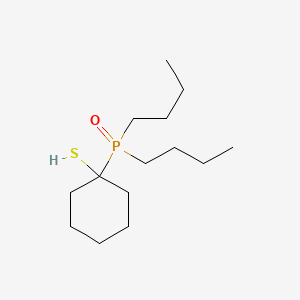

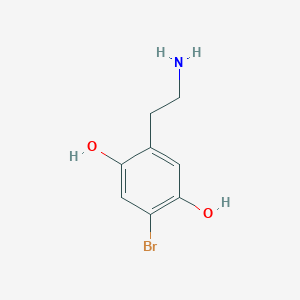
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
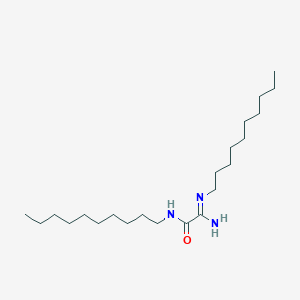
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
